Cas no 2228667-05-6 (2-(2-chloro-5-nitrophenyl)propan-1-amine)

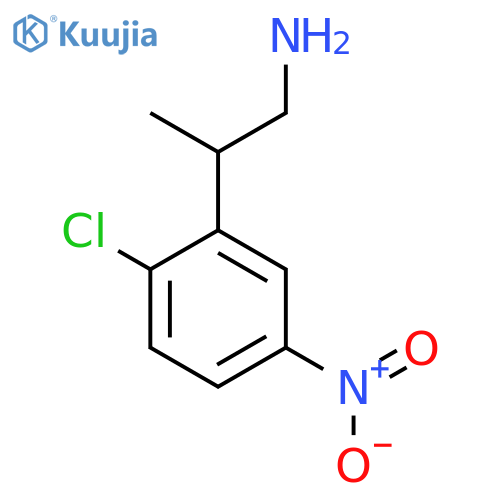

2228667-05-6 structure

商品名:2-(2-chloro-5-nitrophenyl)propan-1-amine

2-(2-chloro-5-nitrophenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(2-chloro-5-nitrophenyl)propan-1-amine

- EN300-1979562

- 2228667-05-6

-

- インチ: 1S/C9H11ClN2O2/c1-6(5-11)8-4-7(12(13)14)2-3-9(8)10/h2-4,6H,5,11H2,1H3

- InChIKey: CCMRBCHJIGXCRN-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=C1C(C)CN)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 214.0509053g/mol

- どういたいしつりょう: 214.0509053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-(2-chloro-5-nitrophenyl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1979562-0.5g |

2-(2-chloro-5-nitrophenyl)propan-1-amine |

2228667-05-6 | 0.5g |

$1014.0 | 2023-09-16 | ||

| Enamine | EN300-1979562-5.0g |

2-(2-chloro-5-nitrophenyl)propan-1-amine |

2228667-05-6 | 5g |

$3065.0 | 2023-06-03 | ||

| Enamine | EN300-1979562-10.0g |

2-(2-chloro-5-nitrophenyl)propan-1-amine |

2228667-05-6 | 10g |

$4545.0 | 2023-06-03 | ||

| Enamine | EN300-1979562-5g |

2-(2-chloro-5-nitrophenyl)propan-1-amine |

2228667-05-6 | 5g |

$3065.0 | 2023-09-16 | ||

| Enamine | EN300-1979562-0.25g |

2-(2-chloro-5-nitrophenyl)propan-1-amine |

2228667-05-6 | 0.25g |

$972.0 | 2023-09-16 | ||

| Enamine | EN300-1979562-1.0g |

2-(2-chloro-5-nitrophenyl)propan-1-amine |

2228667-05-6 | 1g |

$1057.0 | 2023-06-03 | ||

| Enamine | EN300-1979562-2.5g |

2-(2-chloro-5-nitrophenyl)propan-1-amine |

2228667-05-6 | 2.5g |

$2071.0 | 2023-09-16 | ||

| Enamine | EN300-1979562-1g |

2-(2-chloro-5-nitrophenyl)propan-1-amine |

2228667-05-6 | 1g |

$1057.0 | 2023-09-16 | ||

| Enamine | EN300-1979562-0.05g |

2-(2-chloro-5-nitrophenyl)propan-1-amine |

2228667-05-6 | 0.05g |

$888.0 | 2023-09-16 | ||

| Enamine | EN300-1979562-0.1g |

2-(2-chloro-5-nitrophenyl)propan-1-amine |

2228667-05-6 | 0.1g |

$930.0 | 2023-09-16 |

2-(2-chloro-5-nitrophenyl)propan-1-amine 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

2228667-05-6 (2-(2-chloro-5-nitrophenyl)propan-1-amine) 関連製品

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬